molecular formula C45H54N4O10 B1604335 Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate CAS No. 910580-56-2

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Cat. No. B1604335
M. Wt: 810.9 g/mol
InChI Key: GHCGXAFOOQYBDC-QPSORRKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a useful research compound. Its molecular formula is C45H54N4O10 and its molecular weight is 810.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

The study by Lynch et al. (1991) presents a detailed crystal structure analysis of a closely related compound, providing insights into its conformation and intramolecular interactions. This research is crucial for understanding the compound's chemical behavior and potential reactivity patterns in synthetic applications.

Synthetic Pathways and Chemical Transformations

Research by Bhattacharya et al. (2001) and Yakura et al. (1999) explores novel synthetic routes and chemical transformations involving complex molecular frameworks. These studies contribute to the broader understanding of constructing intricate molecules, which can be applicable in synthesizing pharmacologically active compounds.

Drug Design and Neuroprotective Potential

The research by Yu et al. (2003) focuses on the development of a potential neuroprotective drug, highlighting the compound's ability to cross the blood-brain barrier and accumulate in specific brain regions. This property is essential for designing drugs targeting neurological conditions.

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N4O10/c1-7-28(52)20-27-23-44(40(53)57-5,36-30(14-17-46-24-27)29-12-9-10-13-33(29)47-36)32-21-31-34(22-35(32)56-4)49(25-50)38-43(31)16-19-48-18-11-15-42(8-2,37(43)48)39(59-26(3)51)45(38,55)41(54)58-6/h9-13,15,21-22,25,27,37-39,46-47,55H,7-8,14,16-20,23-24H2,1-6H3/t27-,37+,38-,39-,42-,43-,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCGXAFOOQYBDC-QPSORRKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1CC(C2=C(CCNC1)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C[C@@H]1C[C@@](C2=C(CCNC1)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)[C@]67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@@]([C@@H]7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648844
Record name Methyl (2beta,3beta,4beta,5alpha,12beta,19alpha)-4-(acetyloxy)-1-formyl-3-hydroxy-16-methoxy-15-[(5S,7S)-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

CAS RN

910580-56-2
Record name Methyl (2beta,3beta,4beta,5alpha,12beta,19alpha)-4-(acetyloxy)-1-formyl-3-hydroxy-16-methoxy-15-[(5S,7S)-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Reactant of Route 2
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Reactant of Route 5
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Reactant of Route 6
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

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